Sigma-2 Receptor Binding Affinity: Sub-100 nM Engagement Establishes a Pharmacological Signature Absent in Myosmine
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor (TMEM97) as measured in rat PC12 cells [1]. In contrast, the structurally related compound myosmine, which lacks the 2-methylthio group, demonstrates no measurable sigma-2 receptor affinity but instead binds weakly to α4β2 nicotinic acetylcholine receptors with a Ki of 3300 nM . The introduction of the 2-methylthio substituent thus shifts the pharmacological target from nicotinic receptors to sigma receptors and improves binding potency by more than 36-fold (3300 nM vs 90 nM).
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine): Ki > 3300 nM for nicotinic receptor; no reported sigma-2 binding |
| Quantified Difference | >36.7-fold improvement in receptor engagement potency |
| Conditions | Target compound: sigma-2 receptor in rat PC12 cells (BindingDB CHEMBL1698776); Comparator: α4β2 nAChR binding assay |
Why This Matters
Procurement of this compound, rather than the cheaper and more widely available myosmine, is essential for any research program focused on sigma-2 receptor pharmacology, as myosmine will not engage the target of interest at relevant concentrations.
- [1] BindingDB. Entry BDBM50604967 (CHEMBL1698776). Binding affinity (Ki) to sigma-2 receptor in rat PC12 cells: 90 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
